molecular formula C19H21NOS B562466 N-Methyl Duloxetine-d7 CAS No. 1217657-97-0

N-Methyl Duloxetine-d7

Cat. No.: B562466
CAS No.: 1217657-97-0
M. Wt: 318.486
InChI Key: JFTURWWGPMTABQ-DCMMJBMPSA-N
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Description

N-Methyl Duloxetine-d7 is a deuterated form of N-Methyl Duloxetine, a compound that belongs to the class of serotonin-norepinephrine reuptake inhibitors. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of duloxetine, a well-known antidepressant. The deuterated form is particularly useful in mass spectrometry studies due to its distinct isotopic signature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl Duloxetine-d7 involves several steps, starting from the preparation of the intermediate compounds. One common method involves the reaction of racemic hydroxy compound with 1-fluoronaphthalene in the presence of a base such as sodium hydride in a polar aprotic solvent . The intermediate is then subjected to further reactions to introduce the deuterium atoms, typically using deuterated reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the high purity and isotopic enrichment of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-Methyl Duloxetine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the use of inert atmospheres to prevent unwanted side reactions. For example, oxidation reactions may require acidic or basic conditions depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-Methyl Duloxetine-d7 has a wide range of applications in scientific research:

Mechanism of Action

N-Methyl Duloxetine-d7 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and alleviates symptoms of depression and anxiety. The compound does not significantly affect other neurotransmitter systems, making it a selective inhibitor .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl Duloxetine-d7 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies .

Properties

CAS No.

1217657-97-0

Molecular Formula

C19H21NOS

Molecular Weight

318.486

IUPAC Name

(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-N,N-dimethyl-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m0/s1/i3D,4D,5D,7D,8D,9D,10D

InChI Key

JFTURWWGPMTABQ-DCMMJBMPSA-N

SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Synonyms

(S)-N,N-Dimethyl-3-(1-naphthalenyl-d7-oxy)-3-(2-thienyl)propanamine; _x000B_(γS)-N,N-Dimethyl-γ-(1-naphthalenyl-d7-oxy)-2-thiophenepropanamine; 

Origin of Product

United States

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